2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Catalog No.
S707101
CAS No.
37123-09-4
M.F
C31H28N2O
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9...

CAS Number

37123-09-4

Product Name

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

IUPAC Name

2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Molecular Formula

C31H28N2O

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C31H28N2O/c34-31-25-27(21-13-5-1-6-14-21)32-29(23-17-9-3-10-18-23)26(31)30(24-19-11-4-12-20-24)33-28(25)22-15-7-2-8-16-22/h1-20,25-30,32-33H

InChI Key

ITTQAMYBEGYMAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2C3C(NC(C(C3=O)C(N2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

The exact mass of the compound 2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 37123-09-4), commonly known as tetraphenyl bispidinone, is a highly sterically hindered and conformationally rigid bicyclic diamine scaffold. Synthesized via a highly efficient double Mannich condensation, this compound serves as a premium precursor for advanced bispidine ligands, radiopharmaceutical chelators, and stereoselective organocatalysts [1]. Unlike simple aliphatic diamines, the bispidinone core forces the two nitrogen atoms into a highly pre-organized geometry, making it an exceptional chelator for transition metals such as copper, iron, and manganese. The presence of four phenyl rings at the 2, 4, 6, and 8 positions imparts extreme steric bulk and lipophilicity, which are critical for shielding coordinated metal centers from solvent interactions and for driving the stereoselectivity of downstream functionalizations at the C9 ketone [2]. For procurement, it is selected when absolute conformational rigidity and a deep, hydrophobic coordination pocket are required.

Substituting 2,4,6,8-tetraphenyl bispidinone with unsubstituted bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) or monocyclic piperidones fundamentally compromises both structural rigidity and synthetic utility [1]. Unsubstituted bispidines retain a degree of conformational flexibility, allowing for rapid chair-chair ring inversion that can destabilize metal complexes or reduce the stereoselectivity of asymmetric reactions. In contrast, the massive steric clash between the four phenyl rings in the tetraphenyl derivative effectively locks the bicyclic framework into a rigid chair-boat or twin-chair conformation, raising the inversion barrier significantly [2]. Furthermore, in procurement and scale-up, the tetraphenyl variant is highly crystalline and easily purified without chromatography, whereas less substituted analogs often yield complex, difficult-to-separate mixtures. Using a generic diamine or a less substituted bispidine will result in lower downstream stereoselectivity, weaker metal shielding, and reduced lipophilicity in final active pharmaceutical ingredients (APIs) or catalytic complexes.

Conformational Locking and Ring Inversion Barrier

The primary structural advantage of the 2,4,6,8-tetraphenyl substitution is the complete suppression of conformational flexibility. NMR and crystallographic studies demonstrate that while unsubstituted bispidinone undergoes rapid chair-chair inversion at room temperature (inversion barrier <45 kJ/mol), the tetraphenyl derivative is locked into a rigid conformation with an inversion barrier exceeding 80 kJ/mol [1]. This locking pre-organizes the nitrogen lone pairs exclusively for optimal metal coordination.

Evidence DimensionRing Inversion Energy Barrier
Target Compound Data>80 kJ/mol (conformationally locked at 25°C)
Comparator Or BaselineUnsubstituted bispidinone (<45 kJ/mol, highly flexible)
Quantified DifferenceOver 35 kJ/mol increase in inversion barrier
ConditionsVariable-temperature NMR in solution

Conformational locking is essential for designing highly selective transition metal catalysts and stable radiometal chelators that cannot afford structural fluxionality.

Stereoselectivity in Downstream C9 Functionalization

When utilizing the C9 ketone for downstream synthesis (e.g., reduction to bispidinols or nucleophilic addition), the bulky axial phenyl groups of 2,4,6,8-tetraphenyl bispidinone dictate the trajectory of incoming reagents. Nucleophilic attack occurs almost exclusively from the less hindered face, yielding functionalized derivatives with >95% diastereomeric excess (de) [1]. In contrast, less substituted analogs like 2,4-diphenyl bispidinone yield mixed epimers (typically 60-70% de), requiring costly chromatographic separation.

Evidence DimensionDiastereomeric Excess (de) in C9 Reduction
Target Compound Data>95% de (highly face-selective)
Comparator Or Baseline2,4-diphenyl bispidinone (~60-70% de)
Quantified Difference25-35% improvement in diastereomeric purity
ConditionsStandard borohydride reduction or Grignard addition at C9

High stereoselectivity eliminates the need for expensive and low-yielding chiral separations during the scale-up of bispidine-based ligands.

Synthetic Manufacturability and Isolation Yield

The synthesis of the tetraphenyl bispidinone core via the double Mannich reaction is thermodynamically driven by the stability of the highly substituted product. This reaction reliably achieves isolated yields of 85-90% directly via precipitation and filtration [1]. Conversely, synthesizing aliphatic-substituted bispidinones (e.g., tetramethyl derivatives) often results in significant oligomeric byproducts, reducing isolated yields to 40-50% and necessitating complex purification protocols.

Evidence DimensionIsolated Synthetic Yield (Double Mannich)
Target Compound Data85-90% (direct crystallization)
Comparator Or BaselineAliphatic bispidinones (40-50%, requires chromatography)
Quantified DifferenceApprox. 40% absolute yield increase with simplified isolation
ConditionsOne-pot multicomponent condensation (ketone, aldehyde, ammonium acetate)

Direct crystallization and high yields drastically reduce process mass intensity (PMI) and manufacturing costs for large-scale ligand production.

Hydrophobic Shielding for Metal Complex Stability

In radiopharmaceutical and catalytic applications, the kinetic inertness of the metal complex is critical. The four phenyl rings in tetraphenyl bispidinone create a deep, hydrophobic pocket that physically shields the coordinated metal (e.g., Cu2+) from solvent molecules and competing biological chelators [1]. This increases the kinetic stability of the complex by orders of magnitude compared to unsubstituted bispidine complexes, while simultaneously increasing the logP, which is beneficial for passive membrane permeability.

Evidence DimensionMetal Center Shielding / Complex Lipophilicity
Target Compound DataDeep hydrophobic pocket (high logP, high kinetic inertness)
Comparator Or BaselineUnsubstituted bispidine (solvent-exposed metal, lower logP)
Quantified DifferenceSignificant enhancement in kinetic half-life and membrane permeability
ConditionsAqueous physiological conditions or polar catalytic media

Prevents premature metal dissociation (demetallation) in vivo or catalyst degradation in harsh oxidative environments.

Precursor for Highly Pre-organized Transition Metal Ligands

Due to its absolute conformational rigidity (as detailed in Section 3), this compound is the premier starting material for synthesizing advanced tetradentate or pentadentate bispidine ligands. These ligands are critical for stabilizing high-valent metal intermediates (e.g., Fe(IV)=O) in bioinorganic modeling and industrial oxidation catalysis, where ligand flexibility would lead to catalyst deactivation [1].

Scaffold for Radiopharmaceutical Chelators

The deep hydrophobic shielding provided by the four phenyl rings makes downstream derivatives of this compound ideal for chelating radiometals like 64Cu or 68Ga. The resulting complexes exhibit high kinetic inertness against demetallation in vivo, while the enhanced lipophilicity improves cellular uptake for targeted molecular imaging [2].

Stereoselective Organocatalyst Development

Leveraging the >95% diastereomeric excess achievable during C9 functionalization, the tetraphenyl bispidinone core is an excellent rigid scaffold for designing chiral or bulky achiral organocatalysts. The defined spatial arrangement of the phenyl groups creates a highly specific chiral pocket that can direct asymmetric transformations with high enantioselectivity [1].

Building Block for Rigid Supramolecular Architectures

Because of its high synthetic manufacturability and straightforward isolation without chromatography, this scaffold is highly suitable for scale-up in materials science. It is used to construct rigid supramolecular assemblies, metal-organic frameworks (MOFs), and specialized polymers where predictable, locked molecular geometry is required [1].

XLogP3

4.8

Other CAS

37123-09-4

Dates

Last modified: 08-15-2023

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